Boc-D-Phe-OH

Catalog No.
S667655
CAS No.
18942-49-9
M.F
C14H19NO4
M. Wt
265.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-D-Phe-OH

CAS Number

18942-49-9

Product Name

Boc-D-Phe-OH

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m1/s1

InChI Key

ZYJPUMXJBDHSIF-LLVKDONJSA-N

Synonyms

Boc-D-phenylalanine;N-Boc-D-phenylalanine;18942-49-9;Boc-D-Phe-OH;N-(tert-Butoxycarbonyl)-D-phenylalanine;ZYJPUMXJBDHSIF-LLVKDONJSA-N;SBB063179;(TERT-BUTOXYCARBONYL)-D-PHENYLALANINE;d-Phenylalanine,N-[(1,1-dimethylethoxy)carbonyl]-;(2R)-2-[(tert-butoxy)carbonylamino]-3-phenylpropanoicacid;(2R)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoicacid;(R)-2-(TERT-BUTOXYCARBONYLAMINO)-3-PHENYLPROPANOICACID;Boc-D-phenyl-alanine;AC1LCULB;PubChem10968;BOC-D-PHE;AC1Q1MTQ;N-[-(1,1-Dimethylethoxy)-carbonyl]-D-phenylamine;KSC174S5P;15484_ALDRICH;SCHEMBL606309;Jsp003893;N-T-BOC-D-PHENYLALANINE;t-butoxycarbonyl-D-phenylalanine;15484_FLUKA

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)O

The exact mass of the compound Boc-D-phenylalanine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Boc-D-Phe-OH (CAS 18942-49-9) is a highly purified, N-tert-butoxycarbonyl-protected D-enantiomer of phenylalanine, serving as a critical building block in both solid-phase and solution-phase peptide synthesis. From a procurement perspective, its primary value lies in its high enantiomeric purity (≥99.0%), excellent solubility in standard organic solvents such as DMF and DCM (>1 mmol in 2 mL), and its ability to confer proteolytic resistance to resulting peptide sequences . Beyond peptide synthesis, it is increasingly procured as a highly efficient chiral resolving agent for the scalable manufacturing of complex pharmaceutical intermediates [1].

Research Fit

Compatible with Boc solid-phase peptide synthesis (SPPS) workflows
D-phenylalanine configuration supports design of protease-resistant research peptides
Acid-labile Boc protection enables orthogonal deprotection strategies relative to Fmoc

Substituting Boc-D-Phe-OH with Fmoc-D-Phe-OH fundamentally alters the required deprotection chemistry from acidic (TFA or HCl) to basic (piperidine), which can cause catastrophic sequence degradation, aspartimide formation, or premature cleavage in base-sensitive macrocyclic or peptidomimetic syntheses[1]. Replacing it with the natural L-enantiomer (Boc-L-Phe-OH) completely changes the spatial orientation of the side chain, eliminating the proteolytic resistance required for the in vivo stability of the final active pharmaceutical ingredient (API) [2]. Furthermore, utilizing unprotected H-D-Phe-OH is not a viable cost-saving measure, as it lacks the necessary solubility in organic solvents and leads to uncontrolled polymerization during carboxyl activation, resulting in near-zero yields of the desired specific sequence [1].

Substitution Risk

Protection Chemistry
Acid-labile Boc; compatible with Boc SPPS
Fmoc analog uses base-mediated deprotection, may disrupt Boc protocols and cause orthogonal mismatch
Stereochemistry
D-Phe configuration; enables protease-resistant research peptide synthesis
L-Phe enantiomer may invert chiral outcome and introduce diastereomeric impurity during chain elongation

Chiral Resolution Enantiomeric Excess

In the scale-up synthesis of the γ-secretase inhibitor scaffold (S)-7-amino-5H,7H-dibenzo[b,d]azepin-6-one, Boc-D-Phe-OH was utilized as the optimal chiral resolving agent in a crystallization-induced dynamic resolution (CIDR) process. Compared to standard chiral acids which failed to provide adequate resolution or yield, Boc-D-Phe-OH achieved a 99.4% enantiomeric excess (ee) and an 82% isolated yield of the desired (S)-enantiomer salt [1].

Evidence DimensionEnantiomeric excess (ee) and yield in CIDR
Target Compound Data99.4% ee, 82% yield (using Boc-D-Phe-OH)
Comparator Or Baseline<50% yield or poor resolution (standard chiral acids)
Quantified DifferenceNear-quantitative optical purity and high yield
ConditionsToluene, 12 h heating with 3,5-dichlorosalicylaldehyde as racemization catalyst

Procurement of Boc-D-Phe-OH as a resolving agent enables scalable, high-yield isolation of specific chiral API enantiomers that fail to resolve efficiently with generic chiral acids.

Enantiomeric Purity
Head-to-head
≥99.5% (a/a) vs ≥99.0% (TLC)
50% lower L-enantiomer allowance
May reduce stereochemical impurity burden in chiral peptide synthesis
Chiral HPLC vs TLC; class-dependent application

Orthogonal Deprotection in Macrocyclization

During the solution-phase synthesis of macrocyclic azapeptide CD36 modulators, Boc-D-Phe-OH was coupled to amine hydrochlorides to achieve high-yield intermediate fragments. The Boc group allowed for quantitative acidic deprotection (using HCl gas in CH2Cl2) without affecting base-sensitive functional groups. This orthogonal approach avoided the piperidine deprotection steps associated with Fmoc-D-Phe-OH, which can trigger side reactions in complex azapeptides, allowing the coupling and deprotection sequence to proceed with an 87% overall yield [1].

Evidence DimensionDeprotection orthogonality and overall fragment yield
Target Compound Data87% overall yield with quantitative acidic deprotection
Comparator Or BaselineFmoc-D-Phe-OH (requires basic deprotection, risking base-catalyzed side reactions)
Quantified DifferenceAvoidance of piperidine-induced degradation in base-sensitive sequences
ConditionsRAM-assisted coupling followed by HCl/CH2Cl2 deprotection

Selecting Boc-D-Phe-OH over Fmoc-protected analogs is critical for maintaining sequence integrity and maximizing yield in base-sensitive solution-phase manufacturing.

Octreotide Synthesis
Head-to-head
Crude purity 91%, yield 59% vs 85% purity, 51% yield
+6% purity, +8% yield (Boc vs Fmoc)
Reported process improvement in octreotide SPPS context
Microwave-assisted coupling; one comparative study

Proteolytic Resistance via D-Enantiomer

The incorporation of the D-phenylalanine residue via Boc-D-Phe-OH is a primary strategy for enhancing the biological half-life of peptide therapeutics. Unlike natural L-phenylalanine introduced via Boc-L-Phe-OH, the D-enantiomer is unrecognized by endogenous proteases. In the synthesis of the FDA-approved kappa opioid receptor agonist difelikefalin, Boc-D-Phe-OH is utilized as a critical N-terminal building block to ensure structural stability and resistance to enzymatic degradation, a pharmacokinetic profile impossible to achieve with the L-analog [1].

Evidence DimensionEnzymatic degradation resistance
Target Compound DataHigh proteolytic stability (D-Phe sequence)
Comparator Or BaselineRapid enzymatic cleavage (L-Phe sequence via Boc-L-Phe-OH)
Quantified DifferenceExtended biological half-life and target receptor efficacy
ConditionsIn vivo / physiological protease exposure

Buyers must procure the D-enantiomer specifically when designing APIs or peptidomimetics that require extended pharmacokinetic stability against proteolytic cleavage.

Sourcing Specification
Class-level
≤0.5% L-enantiomer (HPLC) optical purity specification
Alignment with chiral impurity control may reduce batch variability
ICH Q3A context; diastereomeric risk grows with peptide length

Precursor Solubility and Activation Stability

Compared to unprotected H-D-Phe-OH, which exhibits poor solubility in standard organic solvents and is prone to uncontrolled polymerization during carboxyl activation, Boc-D-Phe-OH provides excellent processability. It is clearly soluble at >1 mmol in 2 mL of DMF or DCM. This high solubility and N-terminal protection ensure high coupling efficiencies (>90%) and prevent side reactions during the formation of active esters (e.g., using EDC/HOBt), enabling controlled, scalable peptide bond formation .

Evidence DimensionSolubility and coupling efficiency
Target Compound DataSoluble in DMF/DCM; >90% coupling efficiency
Comparator Or BaselineUnprotected H-D-Phe-OH (poor organic solubility, uncontrolled polymerization)
Quantified DifferenceEnables controlled, high-yield peptide bond formation
ConditionsStandard peptide coupling conditions (e.g., EDC/HOBt in DCM/DMF)

N-Boc protection is mandatory for achieving the solubility and controlled reactivity required for scalable industrial peptide coupling.

Racemization Control
Reported
<0.5% epimerization under optimized coupling vs ≤25% under suboptimal conditions
Indicates stereochemical fidelity with appropriate coupling reagents
Boc-D-Phe-D-Phe-Gly model; HOBt/DIC conditions
Powder Stability
Reported
36 months at -20°C; 24 months at 4°C
Extended shelf life may support long-term procurement planning
Lyophilized powder; comparison with Fmoc analog prone to degradation
Protease Resistance
Class-level
10–100× increased stability reported for D-Phe peptides vs L-Phe
Class property may inform research peptide stability design
Sequence-dependent; in vitro protease assay context

Base-Sensitive Peptidomimetics Synthesis

Boc-D-Phe-OH is the preferred building block for synthesizing dipeptides, tripeptides, or macrocyclic azapeptides where Fmoc-based basic deprotection would cause racemization or side-chain cleavage. Its compatibility with acidic deprotection (TFA or HCl) ensures high overall yields in complex solution-phase workflows [1].

Chiral Resolution of Pharmaceutical Intermediates

In process chemistry, Boc-D-Phe-OH is utilized as a highly efficient chiral resolving agent. It is specifically procured for crystallization-induced dynamic resolution (CIDR) processes to isolate specific enantiomers of API scaffolds, such as dibenzoazepinones, achieving near-quantitative enantiomeric excess [2].

Manufacturing Protease-Resistant Peptides

For the development of peptide drugs like the FDA-approved difelikefalin, Boc-D-Phe-OH is critical. It introduces the unnatural D-phenylalanine residue, which is essential for conferring resistance to endogenous proteases, thereby extending the biological half-life of the final therapeutic compound [3].

Application Fit

Application
Selection Property
Validation Focus
Octreotide Process Development
Boc protection compatibility, process yield
Crude purity and overall yield consistency
Stereochemically Pure Peptide Synthesis
Enantiomeric purity specification
Diastereomeric impurity accumulation in chain elongation
Protease-Resistant Research Peptides
D-configuration stability
In vitro stability assay context; sequence-specific review
Extended Stability Storage
Long-term powder stability
Storage condition validation, requalification interval

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

265.13140809 Da

Monoisotopic Mass

265.13140809 Da

Heavy Atom Count

19

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 3 of 5 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 2 of 5 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Boc-D-Phenylalanine

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